What exactly is PAC-1?
The PAC-1 (first procaspase activating chemical) is a chemical synthesized compound that can selectively trigger apoptosis and cancerous cells. The FDA gave it orphan drug status in 2016.
The monoclonal antibody PAC-1D8 binds to protein phosphatase (PP1) and blocks its function.
Methodology of PAC-1
Professor Paul Hergenrother's lab discovered PAC-1 at the University of Illinois at Urbana-Champaign in a study that examined several chemicals for potential anti-tumour effects. This molecule, when administered to cancerous cells, causes the cells to self-destruct, stimulating the "executioner" protein called procaspase-3. The activated executioner protein initiates an escalating sequence of events that destroy the cell.
In cells, the executioner protein, caspase-3, is kept in an inactive form called procaspase-3. In this way, cells will quickly go through apoptosis, activating the protein already in the cell. This passive form is known as a Zymogen. Procaspase-3 is recognized to be blocked by low zinc levels. The PAC-1 enzyme activates procaspase-3 through chelation of zinc, thereby removing zinc-mediated inhibition. This makes procaspase-3 an active enzyme, which can convert another procaspase-3 molecule into active caspase-3. Caspase-3 can activate additional molecules of procaspase-3 within cells, causing an exponential rise in caspase-3 concentration. The PAC-1 protein facilitates this process and causes cells to undergo apoptosis in a short time.
A possible selectivity issue can arise since procaspase-3 is found in most cells in the body. For certain lymphomas, neuroblastomas, melanomas, leukemias, and liver cancers, procaspase-3 can be found in more significant quantities. For example, lung cancer cells may contain more than 1,000 times the amount of procaspase-3 as normal cells. So, by regulating the dose, one can distinguish between cancerous and normal cells.
The uses of PAC-1
Caspase activation is an essential strategy for cancer treatment. Caspase 3 is a crucial executioner caspase and a direct trigger of the apoptosis process. A hallmark for many types of cancer is the disconnection of signals in activated executioner caspases and the absence of apoptotic responses. Caspase 3 activation EC50 is 0.33 M, and for caspase seven, activation equals 4.5 millimetres. The IC50 for inducing apoptosis is 0.92 millimoles. A higher level of caspase3 in cancerous cell lines and tissues permits PAC-1 to stimulate apoptosis in tissues specifically.
The PAC-1-d8 compound is employed in cancer research to study the effects of PP1 on cancer cells. It has been proven to slow the growth of tumours for breast cancers, melanoma lymphoma, as well as solid tumours.
PAC-1-d8 can be administered intravenously or intraperitoneally. It's also been proven to cause very few adverse negative effects in mice suffering from breast cancer.